
2,2'-(2,2,2-Trichloroethane-1,1-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol is an organic compound characterized by the presence of two phenol groups attached to a central trichloroethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol typically involves the reaction of trichloroacetaldehyde with phenol under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes condensation to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The trichloroethane moiety can be reduced to form dichloroethane derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dichloroethane derivatives.
Substitution: Nitro and halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The trichloroethane moiety may also interact with hydrophobic regions of proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloroethane core.
2,2,2-Trichloroethane-1,1-diol: A compound with a similar trichloroethane moiety but different functional groups.
6,6′-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol): Another compound with a trichloroethane core and additional chlorine substituents on the phenol rings.
Uniqueness
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol is unique due to its specific arrangement of phenol groups and the trichloroethane moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
6621-68-7 |
|---|---|
Fórmula molecular |
C14H11Cl3O2 |
Peso molecular |
317.6 g/mol |
Nombre IUPAC |
2-[2,2,2-trichloro-1-(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-5-1-3-7-11(9)18)10-6-2-4-8-12(10)19/h1-8,13,18-19H |
Clave InChI |
GNXSMNAKPGVLDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC=CC=C2O)C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
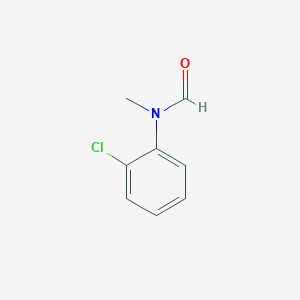
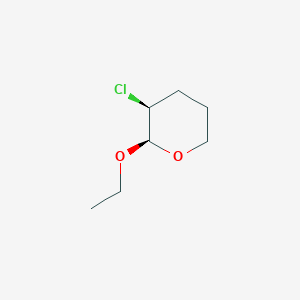




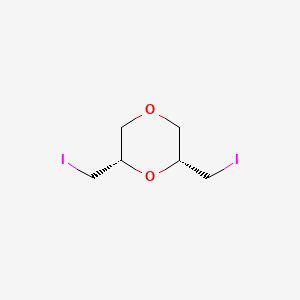
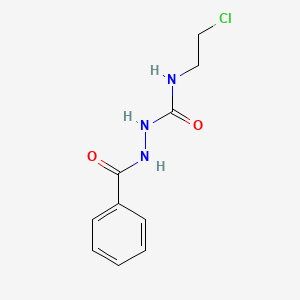
![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)

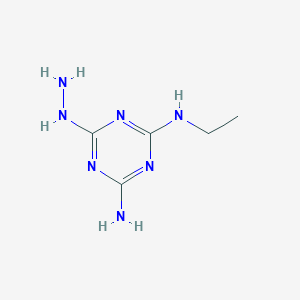
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)
